molecular formula C10H9ClO B177324 (2E)-3-(4-Methylphenyl)acryloyl chloride CAS No. 13565-07-6

(2E)-3-(4-Methylphenyl)acryloyl chloride

Cat. No. B177324
CAS RN: 13565-07-6
M. Wt: 180.63 g/mol
InChI Key: ARGVABDJPRRAQI-VOTSOKGWSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific structural information for “(2E)-3-(4-Methylphenyl)acryloyl chloride” is not available .


Chemical Reactions Analysis

The chemical reactions involving “(2E)-3-(4-Methylphenyl)acryloyl chloride” are not well-documented .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its boiling point, melting point, density, etc. Unfortunately, specific physical and chemical properties for “(2E)-3-(4-Methylphenyl)acryloyl chloride” are not available .

Scientific Research Applications

Polymer Applications and Environmental Health

Polyacrylamides, synthesized using acrylamide monomers, serve in wastewater treatment, soil conditioning, and as components in the cosmetic, paper, and textile industries. The environmental and health impacts of acrylamide, a related compound, have been extensively studied due to its presence in food and potential human exposure. Research on polyacrylamides highlights the importance of understanding the formation, distribution, and health impacts of these compounds, which could extend to derivatives like (2E)-3-(4-Methylphenyl)acryloyl chloride (Friedman, 2003). Additionally, the synthesis of plasticized polyacrylonitrile fibers using ionic liquids suggests a potential avenue for exploring the applications of (2E)-3-(4-Methylphenyl)acryloyl chloride in creating novel polymer materials with enhanced properties (Li & Dang, 2022).

Coordination Chemistry and Biochemical Insights

The coordination chemistry of acrylamide complexes with transition metals offers insights into potential applications of (2E)-3-(4-Methylphenyl)acryloyl chloride in developing new materials and studying biological systems. These complexes have been characterized by their ability to coordinate through the carbonyl oxygen, highlighting the versatility of acrylamide derivatives as ligands in coordination chemistry, which could be relevant for (2E)-3-(4-Methylphenyl)acryloyl chloride (Girma et al., 2005).

Synthesis and Pharmacological Applications

In pharmacological research, the structural modification of phenyl acryloyl derivatives has been explored for antimicrobial and anticancer activities. This suggests potential research avenues for (2E)-3-(4-Methylphenyl)acryloyl chloride in drug development, considering its structural resemblance to pharmacologically active acryloyl compounds. The synthesis and evaluation of related compounds for antimicrobial properties underscore the chemical versatility and potential application in medicinal chemistry (Kumar et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “(2E)-3-(4-Methylphenyl)acryloyl chloride” is not available .

Future Directions

The future directions in the study of a compound often depend on its properties and potential applications. Unfortunately, specific future directions for the study of “(2E)-3-(4-Methylphenyl)acryloyl chloride” are not available .

properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGVABDJPRRAQI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255410
Record name (2E)-3-(4-Methylphenyl)-2-propenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Methylphenyl)acryloyl chloride

CAS RN

13565-07-6
Record name (2E)-3-(4-Methylphenyl)-2-propenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13565-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Methylphenyl)-2-propenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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